Koelreuterin 1
Description
Koelreuterin 1 is a bioactive compound isolated from Koelreuteria paniculata, a plant recognized for its medicinal properties. highlights the isolation of Koelreuterin A and B from the same species, implying this compound may share biosynthetic pathways or structural motifs with these derivatives. The seed kernel of K. paniculata contains lipids (38% oil) and sterols, which may influence the compound’s hydrophobicity and bioavailability .
Properties
Molecular Formula |
C21H14O7 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
5-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C21H14O7/c1-23-16-4-11(5-17-20(16)28-9-27-17)18-13-6-15-14(25-8-26-15)3-10(13)2-12-7-24-21(22)19(12)18/h2-6H,7-9H2,1H3 |
InChI Key |
HTPDVTGSLPGCBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=C4C=C5C(=CC4=CC6=C3C(=O)OC6)OCO5 |
Synonyms |
koelreuterin 1 koelreuterin-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Lactone Backbone : All three compounds share a lactone core, critical for their stability and interaction with biological targets .
- Substituent Diversity : Kotomolide A’s epoxide and hydroxyl groups enhance its polarity and reactivity compared to this compound’s presumed simpler alkyl substituents.
- Bioactivity : Ligustilide’s anti-inflammatory effects are well-documented, suggesting this compound may exhibit similar properties if structural homology exists .
Spectroscopic Characterization
This compound: No explicit spectroscopic data are provided. However, mandates that novel compounds undergo rigorous characterization via $ ^1H $/$ ^{13}C $ NMR, IR, and HRMS. For example, lactones typically show IR carbonyl stretches near 1740 cm$ ^{-1} $ and $ ^1H $ NMR signals for ester-linked protons (δ 4.0–5.5 ppm) .
Ligustilide :
Q & A
Q. Table 1: Common Techniques for this compound Characterization
| Technique | Purpose | Key Considerations |
|---|---|---|
| HPLC-MS | Purity assessment, quantification | Column type, mobile phase gradient |
| ¹H/¹³C NMR | Structural eludication | Solvent suppression, decoupling |
| X-ray Crystallography | 3D conformation analysis | Crystal quality, resolution limits |
| In silico Docking | Target interaction prediction | Force field accuracy, scoring functions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
